7H-Pyrrolo[2,3-d]pyrimidine
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .
Mechanism of Action
Target of Action
7H-Pyrrolo[2,3-d]pyrimidine has been identified as a potent inhibitor of several kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival. Another primary target of this compound is Hematopoietic Progenitor Kinase 1 (HPK1) , which is predominantly expressed in hematopoietic cells and acts as a negative regulator of T cell receptor (TCR) signaling .
Mode of Action
This compound interacts with its targets by binding to the kinase domain, thereby inhibiting their activity . For instance, it inhibits HPK1 activity, leading to a decrease in the phosphorylation level of SLP76, a substrate of HPK1 . This inhibition results in enhanced IL-2 secretion in human T cell leukemia Jurkat cells .
Biochemical Pathways
The inhibition of these kinases by this compound affects several biochemical pathways. For example, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can disrupt cell signaling pathways involved in cell proliferation and survival . Similarly, the inhibition of HPK1 can modulate TCR signaling, which plays a crucial role in T cell activation and immune response .
Result of Action
The result of this compound’s action is the inhibition of its target kinases, leading to changes at the molecular and cellular levels. For instance, it can induce cell cycle arrest and apoptosis in HepG2 cells . It also enhances the secretion of IL-2 in human T cell leukemia Jurkat cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage conditions, such as a cool, dry, and well-ventilated area away from heat sources and oxidants, are essential .
Biochemical Analysis
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been used as a scaffold in the development of inhibitors for p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Cellular Effects
This compound derivatives have shown promising cytotoxic effects against different cancer cell lines . For example, compound 5k, a derivative of this compound, was found to induce cell cycle arrest and apoptosis in HepG2 cells . It also influenced cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . For instance, this compound derivatives have been found to inhibit the phosphorylation level of SLP76, a substrate of HPK1, and enhance the IL-2 secretion in human T cell leukemia Jurkat cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to the previously prepared ester.
Cyclization to 7H-Pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the desired pyrrolo[2,3-d]pyrimidine structure.
Chlorination: The final step involves converting the hydroxyl group to a chlorine atom to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods: Industrial production of this compound derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This includes reactions such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Functional Group Transformations: The pyrimidine and pyrrole rings can undergo modifications to introduce different functional groups.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Oxidation: Reagents like oxone or sodium hypochlorite can be used.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl derivatives, while nucleophilic substitution can introduce various substituents onto the pyrimidine ring .
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy. .
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Used as tyrosine kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine Linked Hybrids: Explored for their potential as α-glucosidase inhibitors.
Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidine stands out due to its versatile reactivity and its role as a scaffold for developing a wide range of bioactive compounds. Its ability to undergo various chemical transformations and its efficacy in inhibiting multiple biological targets make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTNLWSCFYERCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294089 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-70-5 | |
Record name | 271-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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